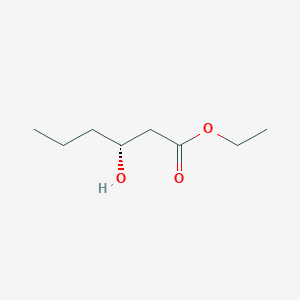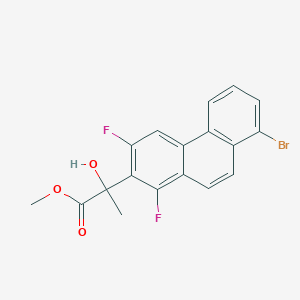
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate
説明
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate, also known as BRD0705, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BRD0705 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to the development of various cancers.
作用機序
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has been shown to induce apoptosis in cancer cells, leading to their death. Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has several advantages for lab experiments, including its high potency, selectivity, and specificity for BET proteins. However, Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has several limitations, including its low solubility, poor pharmacokinetic properties, and potential off-target effects.
将来の方向性
There are several future directions for research on Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate, including:
1. Development of more potent and selective BET inhibitors.
2. Investigation of the combination of Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate with other cancer therapies.
3. Elucidation of the mechanism of resistance to BET inhibitors.
4. Identification of biomarkers for patient selection and monitoring of response to BET inhibitors.
5. Investigation of the role of BET proteins in non-cancer diseases, such as inflammation and cardiovascular disease.
Conclusion:
In conclusion, Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its mechanism of action involves the inhibition of BET proteins, leading to the downregulation of oncogenes and the induction of apoptosis. While Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate and other BET inhibitors will provide valuable insights into the role of BET proteins in cancer and other diseases, and may lead to the development of novel therapies for these conditions.
科学的研究の応用
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has been extensively studied for its potential applications in cancer treatment. BET proteins are involved in the regulation of several oncogenes, including c-Myc, which is overexpressed in many cancers. Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has been shown to inhibit the binding of BET proteins to chromatin, thereby preventing the transcription of oncogenes. This leads to the downregulation of c-Myc and other oncogenes, resulting in the inhibition of cancer cell proliferation and induction of apoptosis.
特性
IUPAC Name |
methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF2O3/c1-18(23,17(22)24-2)15-14(20)8-12-9-4-3-5-13(19)10(9)6-7-11(12)16(15)21/h3-8,23H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEMYJMGVOVIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C2C3=C(C=CC2=C1F)C(=CC=C3)Br)F)(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



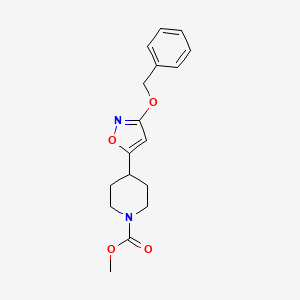

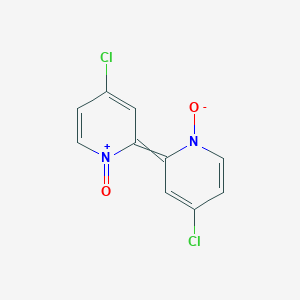

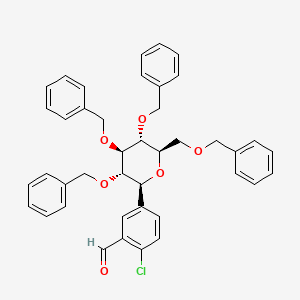
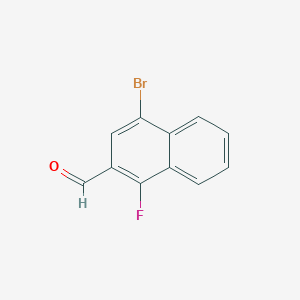

![3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3287283.png)
![N-[1-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3287287.png)

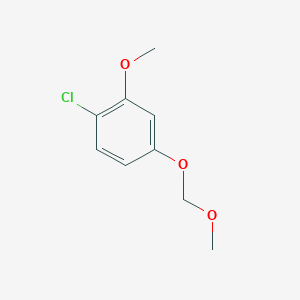
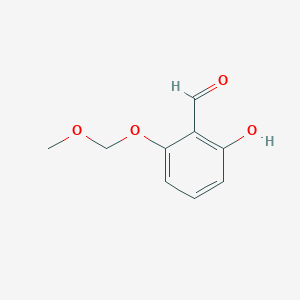
![2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol](/img/structure/B3287298.png)
